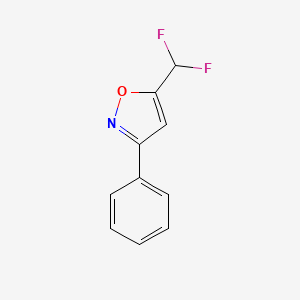
3-Phenyl-5-(difluoromethyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-3-phenylisoxazole is a compound of significant interest in the field of organic chemistry. It features a difluoromethyl group attached to an isoxazole ring, which is further substituted with a phenyl group. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-3-phenylisoxazole typically involves the difluoromethylation of isoxazole derivatives. One common method includes the reaction of 3-phenylisoxazole with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-3-phenylisoxazole may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-3-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl isoxazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or isoxazole rings .
Scientific Research Applications
5-(Difluoromethyl)-3-phenylisoxazole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-3-phenylisoxazole involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The isoxazole ring may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-3-phenylisoxazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Phenylisoxazole: Lacks the difluoromethyl group, resulting in different chemical properties.
5-(Difluoromethyl)-2-phenylisoxazole: Positional isomer with the difluoromethyl group at a different position on the isoxazole ring.
Uniqueness
5-(Difluoromethyl)-3-phenylisoxazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H7F2NO |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
5-(difluoromethyl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6,10H |
InChI Key |
YMFZVQRXFOBKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















